Cas no 1461714-79-3 (6-fluorospiro2.5octan-1-amine)
6-fluorospiro2.5octan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Spiro[2.5]octan-1-amine, 6-fluoro-
- 6-Fluorospiro[2.5]octan-1-amine
- 6-fluorospiro2.5octan-1-amine
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- Inchi: 1S/C8H14FN/c9-6-1-3-8(4-2-6)5-7(8)10/h6-7H,1-5,10H2
- InChI Key: GMMJZBJFYUESIW-UHFFFAOYSA-N
- SMILES: C1(N)C2(CCC(F)CC2)C1
6-fluorospiro2.5octan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-136297-0.05g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 0.05g |
$1332.0 | 2023-02-15 | ||
| Enamine | EN300-136297-0.1g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 0.1g |
$1396.0 | 2023-02-15 | ||
| Enamine | EN300-136297-0.25g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 0.25g |
$1459.0 | 2023-02-15 | ||
| Enamine | EN300-136297-0.5g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 0.5g |
$1522.0 | 2023-02-15 | ||
| Enamine | EN300-136297-1.0g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-136297-2.5g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 2.5g |
$3110.0 | 2023-02-15 | ||
| Enamine | EN300-136297-5.0g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 5.0g |
$4599.0 | 2023-02-15 | ||
| Enamine | EN300-136297-10.0g |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 10.0g |
$6819.0 | 2023-02-15 | ||
| Enamine | EN300-136297-50mg |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 50mg |
$1332.0 | 2023-09-30 | ||
| Enamine | EN300-136297-100mg |
6-fluorospiro[2.5]octan-1-amine |
1461714-79-3 | 100mg |
$1396.0 | 2023-09-30 |
6-fluorospiro2.5octan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-fluorospiro2.5octan-1-amine
Professional Introduction to Compound with CAS No. 1461714-79-3 and Product Name: 6-fluorospiro2.5octan-1-amine
Compound with the CAS number 1461714-79-3 and the product name 6-fluorospiro2.5octan-1-amine represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique spirocyclic structure and fluorinated moiety, has garnered considerable attention due to its potential applications in drug discovery and molecular biology research.
The structural framework of 6-fluorospiro2.5octan-1-amine consists of a spirocyclic core, which is a key feature that contributes to its distinct chemical and biological properties. The spirocyclic structure enhances the compound's stability and bioavailability, making it an attractive candidate for further investigation. Additionally, the presence of a fluorine atom at the 6-position introduces a level of electronic and steric modulation that can significantly influence the compound's interactions with biological targets.
In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The fluorine atom in 6-fluorospiro2.5octan-1-amine is strategically positioned to enhance these properties, making it a promising candidate for the development of new drugs targeting various diseases.
One of the most compelling aspects of 6-fluorospiro2.5octan-1-amine is its potential application in the treatment of neurological disorders. Studies have shown that spirocyclic compounds can interact with specific receptors and enzymes in the brain, potentially leading to novel therapeutic strategies for conditions such as Alzheimer's disease, Parkinson's disease, and depression. The fluorine atom further enhances these interactions by improving binding affinity and selectivity.
Furthermore, the compound has shown promise in preclinical studies as a potential inhibitor of certain kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer development. By targeting these kinases, 6-fluorospiro2.5octan-1-amine could potentially disrupt cancer cell growth and proliferation.
The synthesis of 6-fluorospiro2.5octan-1-amine involves a series of well-defined chemical transformations that highlight the expertise required to produce such complex molecules. The spirocyclic core is typically formed through a cyclization reaction, while the introduction of the fluorine atom is achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies require precise control over reaction conditions to ensure high yield and purity.
Recent advancements in synthetic methodologies have enabled chemists to produce increasingly complex molecules with greater efficiency and precision. Techniques such as flow chemistry and automated synthesis have significantly reduced production times and improved scalability, making it feasible to explore more intricate structures like 6-fluorospiro2.5octan-1-amine on a larger scale.
The biological activity of 6-fluorospiro2.5octan-1-amine has been extensively studied in vitro using various cell lines and biochemical assays. These studies have revealed that the compound exhibits potent activity against several targets relevant to human health. For example, it has demonstrated inhibitory effects on certain proteases involved in inflammation and pain signaling, suggesting its potential use in treating chronic inflammatory conditions.
In addition to its therapeutic potential, 6-fluorospiro2.5octan-1-amine has also been explored as a tool compound in research settings. Its unique structure makes it an excellent scaffold for developing libraries of derivatives with tailored properties for high-throughput screening (HTS) campaigns. By modifying different parts of the molecule, researchers can identify new compounds with enhanced efficacy or improved pharmacokinetic profiles.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the behavior of compounds like 6-fluorospiro2.5octan-1-amine before they are synthesized experimentally. These methods allow researchers to visualize interactions between the compound and biological targets at an atomic level, providing valuable insights into mechanisms of action and potential side effects.
As our understanding of disease mechanisms continues to evolve, so does our ability to develop targeted therapies based on compounds like 6-fluorospiro2.5octan-1-amine. The integration of cutting-edge technologies such as CRISPR gene editing and next-generation sequencing has provided unprecedented opportunities for personalized medicine approaches.
In conclusion,6-fluorospiro2.5octan-1-amine represents a significant advancement in medicinal chemistry with far-reaching implications for human health。 Its unique structural features、potential therapeutic applications、and synthetic accessibility make it a compelling subject for further research。 As scientific understanding continues to grow,compounds like this will undoubtedly play an increasingly important role in addressing some of humanity's most pressing health challenges。
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